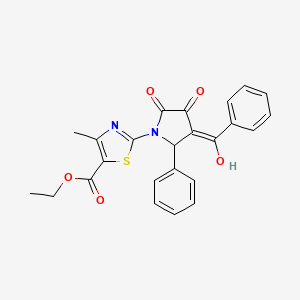

![molecular formula C13H27N3O3S B5381863 1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide](/img/structure/B5381863.png)

1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(dimethylamino)sulfonyl]-N-(1,1-dimethylpropyl)-4-piperidinecarboxamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMAP is a white crystalline powder that is soluble in organic solvents and is commonly used as a catalyst in organic synthesis. In

Mechanism of Action

The mechanism of action of DMAP as a catalyst involves the formation of a complex between the carbonyl group of the substrate and the nitrogen atom of DMAP. This complex stabilizes the intermediate and lowers the activation energy required for the reaction to proceed. DMAP has also been shown to act as a nucleophilic catalyst, facilitating the formation of a new bond between the substrate and the reagent.

Biochemical and Physiological Effects:

While DMAP is commonly used in organic synthesis, its biochemical and physiological effects have also been studied. DMAP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. Additionally, DMAP has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMAP as a catalyst is its high catalytic activity and selectivity. DMAP can be used in small amounts and can accelerate reactions that would otherwise be slow or unfeasible. Additionally, DMAP is stable and can be used under a wide range of reaction conditions. However, DMAP has some limitations, including its potential toxicity and the need for careful handling. DMAP can also be sensitive to moisture and air, which can affect its catalytic activity.

Future Directions

There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods that utilize DMAP as a catalyst. Additionally, there is potential for the use of DMAP in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to explore the biochemical and physiological effects of DMAP and its potential applications in the treatment of neurological and inflammatory conditions.

Conclusion:

In conclusion, DMAP is a versatile and useful compound that has gained significant attention in scientific research. Its unique properties and potential applications make it a valuable tool in organic synthesis and a promising area of research for future developments. While there are limitations to its use, careful handling and proper precautions can ensure its safe and effective use in the laboratory.

Synthesis Methods

The synthesis of DMAP involves the reaction of 4-piperidone with dimethylsulfamoyl chloride and 2,2-dimethylpropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 reaction mechanism, resulting in the formation of DMAP as the final product. The synthesis of DMAP is relatively simple and can be performed on a large scale, making it a cost-effective option for research applications.

Scientific Research Applications

DMAP has been extensively studied for its potential applications in organic synthesis. It is commonly used as a catalyst in a variety of reactions, including esterification, amidation, and acylation. DMAP has been shown to increase reaction rates, improve yields, and enhance selectivity in these reactions. Additionally, DMAP has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-(2-methylbutan-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O3S/c1-6-13(2,3)14-12(17)11-7-9-16(10-8-11)20(18,19)15(4)5/h11H,6-10H2,1-5H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTASDIQJRTWQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)vinyl]phenyl acetate](/img/structure/B5381789.png)

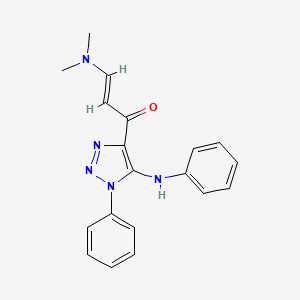

![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5381805.png)

![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)

![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)

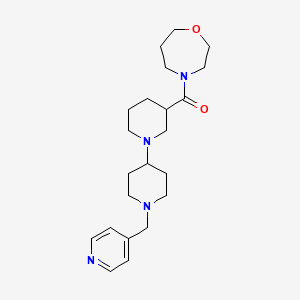

![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![2-[2-(3-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5381842.png)

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)

![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)

![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)

![N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)